2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 942317-54-6
VCID: VC6177580
InChI: InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O
Molecular Formula: C12H19N3O4
Molecular Weight: 269.301

2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

CAS No.: 942317-54-6

Cat. No.: VC6177580

Molecular Formula: C12H19N3O4

Molecular Weight: 269.301

* For research use only. Not for human or veterinary use.

2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid - 942317-54-6

Specification

CAS No. 942317-54-6
Molecular Formula C12H19N3O4
Molecular Weight 269.301
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoic acid
Standard InChI InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)
Standard InChI Key GAZFWAVSPPBWFO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O

Introduction

Chemical Identification and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1-methylpyrazol-4-yl)propanoic acid, reflecting its stereochemistry at the second carbon and functional group arrangement . Alternative nomenclature includes (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, emphasizing the Boc-protected amine and pyrazole substituent .

Structural Features

  • Core structure: L-alanine backbone substituted at the β-position with a 1-methylpyrazol-4-yl group.

  • Protecting group: Boc (tert-butoxycarbonyl) on the α-amino group.

  • Chirality: The (2S) configuration confers stereochemical specificity critical for biological interactions .

Synonyms and Registry Identifiers

IdentifierValueSource
CAS Registry Number1997446-11-3
MDL NumberMFCD30533333
PubChem CID155904595
Molecular FormulaC₁₂H₁₉N₃O₄
Molecular Weight269.30 g/mol

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via sequential protection and coupling reactions:

  • Boc protection: L-alanine derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to introduce the Boc group .

  • Pyrazole coupling: Suzuki-Miyaura cross-coupling or nucleophilic substitution attaches the 1-methylpyrazol-4-yl moiety to the β-carbon .

Optimization Strategies

  • Catalysis: Sodium acetate in ethanol improves yield (85–92%) by facilitating Schiff base formation during pyrazole coupling .

  • Stereocontrol: Chiral auxiliaries or asymmetric catalysis ensure retention of the (2S) configuration .

Industrial-Scale Production

Batch processes at 20–50 kg scale have been reported by suppliers like Dikmann Chemical, using high-purity reagents and chromatographic purification .

Structural and Physicochemical Properties

Spectroscopic Characterization

TechniqueKey DataInterpretation
IR (KBr)3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O acid)Confirms carboxylic acid and amide
¹H NMRδ 1.44 (s, 9H, Boc), δ 7.52 (s, 1H, pyrazole)Matches expected substituents
¹³C NMRδ 156.2 (Boc carbonyl), δ 174.8 (COOH)Validates carbonyl environments

Thermodynamic Properties

PropertyValueMethod
Melting Point192–194°CDifferential Scanning Calorimetry
LogP (XLogP3-AA)0.8Computational prediction
Aqueous Solubility5.2 mg/mL (25°C)Shake-flask method

Biological and Pharmacological Applications

Peptide Synthesis

The Boc group enables orthogonal protection in solid-phase peptide synthesis (SPPS). For example, it has been incorporated into:

  • Kinase inhibitor analogs: Pyrazole-containing peptides targeting ATP-binding pockets .

  • GPCR ligands: Structural studies show enhanced binding affinity due to pyrazole π-stacking .

Drug Candidate Intermediate

Patent literature highlights derivatives of this compound as intermediates in thrombopoietin (TPO) mimetics. The free acid form shows limited solubility (5 µg/mL), prompting salt formation (e.g., monoethanolamine) to improve bioavailability .

Antioxidant Activity

While direct studies are lacking, structurally analogous 4,4ʹ-(arylmethylene)bis-pyrazoles exhibit DPPH radical scavenging with IC₅₀ values of 12–45 µM, suggesting potential utility in oxidative stress mitigation .

ConditionRecommendationRationale
Temperature2–8°CPrevents Boc group hydrolysis
Light ExposureAmber glass containersAvoids photodegradation

Future Research Directions

  • Pharmacokinetic Studies: ADME profiling of pyrazole-containing peptides.

  • Salt Formulations: Co-crystals with amines to enhance solubility.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator